molecular formula C14H18N4 B090849 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine CAS No. 16825-43-7

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine

Cat. No.: B090849
CAS No.: 16825-43-7
M. Wt: 242.32 g/mol
InChI Key: QPPNMXFQUZHBAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ropocamptide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of ropocamptide follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification of the synthesized peptide is achieved through techniques such as high-performance liquid chromatography, ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ropocamptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ropocamptide has a wide range of scientific research applications, including:

Mechanism of Action

Ropocamptide exerts its effects by stimulating various cell types involved in the wound healing process. It promotes the migration, proliferation, and differentiation of keratinocytes, fibroblasts, and endothelial cells, which are essential for wound closure. Ropocamptide also enhances angiogenesis, the formation of new blood vessels, by stimulating endothelial cells. The peptide interacts with specific receptors and signaling pathways, including the cyclic adenosine monophosphate pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ropocamptide

Ropocamptide’s uniqueness lies in its synthetic nature and its specific design to mimic the natural human cathelicidin antimicrobial peptide. Its ability to stimulate various cell types and enhance angiogenesis makes it a promising candidate for treating chronic wounds. Additionally, ropocamptide’s clinical trial results have demonstrated its efficacy in accelerating wound healing, setting it apart from other similar compounds .

Properties

IUPAC Name

2-N-[2-(2-aminoanilino)ethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,17-18H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPNMXFQUZHBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537925
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16825-43-7
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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